
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C10H8F3NO3 It is known for its unique chemical structure, which includes a trifluoroacetamido group and a hydroxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate typically involves the esterification of 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of 5-oxo-2-(2,2,2-trifluoroacetamido)benzoate
Reduction: Formation of 5-hydroxy-2-(2,2,2-trifluoroethylamino)benzoate
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxy group can participate in redox reactions, affecting cellular processes. The ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- Methyl 5-hydroxy-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both a hydroxy group and a trifluoroacetamido group on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72297-76-8 |
|---|---|
Formule moléculaire |
C10H8F3NO4 |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
methyl 5-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H8F3NO4/c1-18-8(16)6-4-5(15)2-3-7(6)14-9(17)10(11,12)13/h2-4,15H,1H3,(H,14,17) |
Clé InChI |
WPYYQEUYCQDNRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


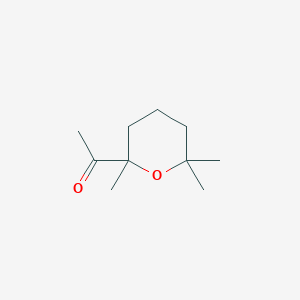
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
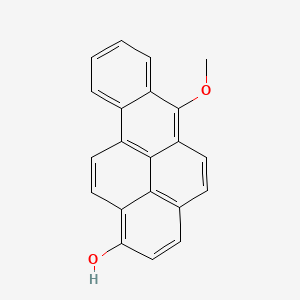




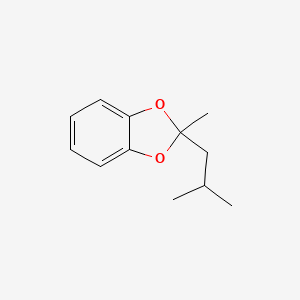
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
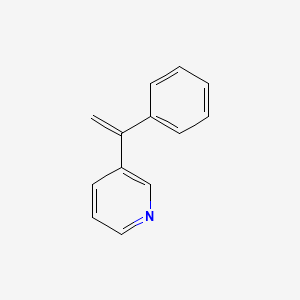
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
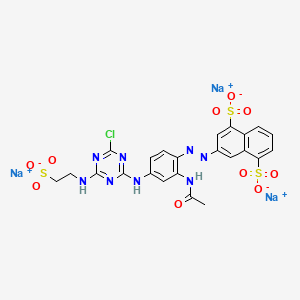
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
